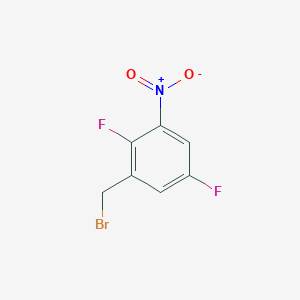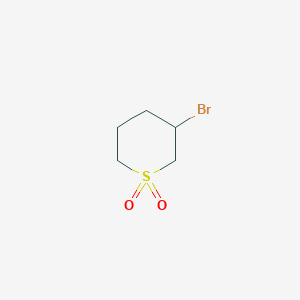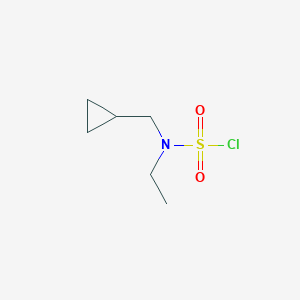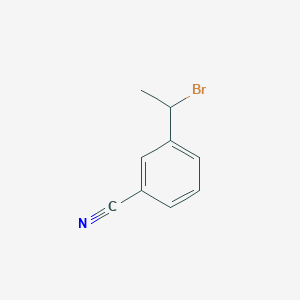
2,5-Difluoro-3-nitrobenzyl bromide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,5-Difluoro-3-nitrobenzyl bromide involves several steps. One common approach is the bromination of 2,5-difluorotoluene using N-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds via a free radical mechanism, where NBS generates a succinimidyl radical that abstracts a hydrogen atom from the benzylic position of the toluene ring. This leads to the formation of the desired product .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Protein Modification and Biological Applications
Research has demonstrated the utility of nitrobenzyl bromide derivatives in protein modification, highlighting their specificity for tryptophan residues. Loudon and Koshland (1970) elucidated the chemistry of 2-hydroxy-5-nitrobenzyl bromide (HNB-Br) with amino acids, revealing its potential as an environmental probe due to its hydrophobic affinity and specificity for tryptophan in proteins (Loudon & Koshland, 1970). Similarly, Horton and Tucker (1970) prepared water-soluble dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, demonstrating selective modification of tryptophan and cysteine in aqueous solutions, further emphasizing the selective reactivity of nitrobenzyl bromide derivatives with protein residues (Horton & Tucker, 1970).
Photolabile Protecting Groups in Biochemistry
2-Nitrobenzyl derivatives, closely related to 2,5-difluoro-3-nitrobenzyl bromide, have been extensively used as photolabile protecting groups. McCray et al. (1980) described the application of caged ATP, synthesized using 2-nitrobenzyl derivatives, for time-resolved studies of ATP-requiring biological systems. The photolytic release of ATP from these caged compounds has significant implications for kinetic studies in biochemistry (McCray et al., 1980).
Applications in Polymer and Materials Science
The broader family of nitrobenzyl compounds, including o-nitrobenzyl derivatives, has found applications in polymer and materials science due to their photolabile nature. Zhao et al. (2012) discussed the utilization of o-nitrobenzyl groups in creating photodegradable hydrogels and other polymers, highlighting the versatility of these groups in altering polymer properties through irradiation (Zhao, Sterner, Coughlin, & Théato, 2012).
Electrochemistry and Surface Modification
Research by Jouikov and Simonet (2010) explored the electrochemical reduction of benzyl bromide derivatives at palladium electrodes, demonstrating the generation and immobilization of benzyl radicals onto solid interfaces. This study provides insights into the electrochemical behaviors of nitrobenzyl bromide derivatives and their potential for surface modification (Jouikov & Simonet, 2010).
Propriétés
IUPAC Name |
1-(bromomethyl)-2,5-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-4-1-5(9)2-6(7(4)10)11(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMWJFSTVXTYTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-3-nitrobenzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1529447.png)


![5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B1529452.png)



![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)

amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)